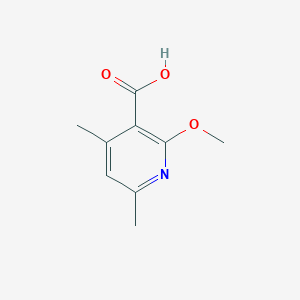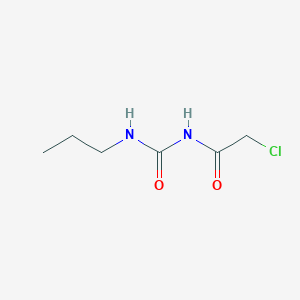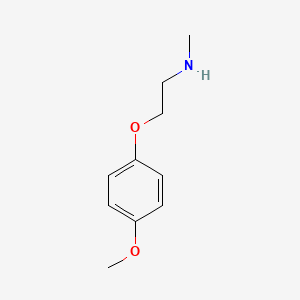
2-Methoxy-4,6-dimethylnicotinic acid
Vue d'ensemble
Description
2-Methoxy-4,6-dimethylnicotinic acid is a chemical compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 . The IUPAC name for this compound is 2-methoxy-4,6-dimethylnicotinic acid .
Molecular Structure Analysis
The 2-methoxy-4,6-dimethylnicotinic acid molecule contains a total of 24 bond(s). There are 13 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s), 1 ether(s) (aromatic), and 1 Pyridine(s) .Physical And Chemical Properties Analysis
2-Methoxy-4,6-dimethylnicotinic acid has a density of 1.2±0.1 g/cm3, a boiling point of 320.8±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 59.4±3.0 kJ/mol, a flash point of 147.8±26.5 °C, and an index of refraction of 1.540 . The compound has a molar refractivity of 47.6±0.3 cm3, a polar surface area of 59 Å2, and a polarizability of 18.9±0.5 10-24 cm3 .Applications De Recherche Scientifique
Biosynthesis and Pharmacological Importance
2-Methoxy-4,6-dimethylnicotinic acid, due to its structural similarity with compounds like syringic acid, may have significant roles in various biosynthetic pathways and exhibit a range of therapeutic applications. Syringic acid, a phenolic compound with methoxy groups on the aromatic ring, is known for its wide range of therapeutic applications including the prevention of diabetes, cardiovascular diseases, and cancer. It possesses antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. The presence of methoxy groups is crucial for its strong antioxidant activity and potential to modulate enzyme activity, protein dynamics, and various transcription factors involved in major diseases. The compound is also of interest in industrial applications such as bioremediation and catalysis, suggesting potential industrial relevance for structurally similar compounds like 2-Methoxy-4,6-dimethylnicotinic acid (Srinivasulu, Ramgopal, Ramanjaneyulu, Anuradha, & Kumar, 2018).
Chemical and Analytical Studies
Research on lignin model compounds with structural similarities to 2-Methoxy-4,6-dimethylnicotinic acid has provided insights into the mechanisms of bond cleavage during acidolysis, revealing the significance of specific functional groups and the existence of multiple reaction routes. These findings emphasize the importance of structural features such as methoxy groups in determining the chemical behavior of these compounds, which can be crucial for understanding the chemical properties and reactions of 2-Methoxy-4,6-dimethylnicotinic acid (Yokoyama, 2015).
Biological and Pharmaceutical Implications
Studies on methoxylated lipids, including those related to 2-Methoxy-4,6-dimethylnicotinic acid, have revealed a wide range of biological activities and potential pharmaceutical applications. These compounds, often isolated from bacterial or marine sources, display antibacterial, antifungal, antitumor, and antiviral properties. Their unique structural features, including the presence of methoxy groups, are pivotal in mediating these effects, suggesting the potential biological and pharmaceutical significance of 2-Methoxy-4,6-dimethylnicotinic acid (Carballeira, 2002).
Propriétés
IUPAC Name |
2-methoxy-4,6-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-4-6(2)10-8(13-3)7(5)9(11)12/h4H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILYJALBGQMVGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369514 | |
| Record name | 2-methoxy-4,6-dimethylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,6-dimethylnicotinic acid | |
CAS RN |
65515-37-9 | |
| Record name | 2-methoxy-4,6-dimethylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)




![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)





